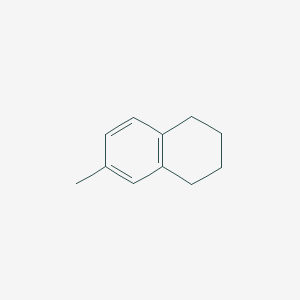

6-Methyl-1,2,3,4-tetrahydronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIDJLLPQYHHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168460 | |

| Record name | 6-Methyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-51-9 | |

| Record name | NSC 66994 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYLTETRALIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalene

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

6-Methyl-1,2,3,4-tetrahydronaphthalene, commonly known as 6-methyltetralin, is a key structural motif found in various pharmacologically active molecules and serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation. The document details two main strategies: a multi-step approach involving Friedel-Crafts chemistry, commonly referred to as the Haworth synthesis, and a more direct catalytic hydrogenation of 2-methylnaphthalene. This guide offers detailed experimental protocols, comparative quantitative data, and workflow diagrams to assist researchers in the practical synthesis of this important compound.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly categorized into two effective strategies. The choice of strategy often depends on the available starting materials, required scale, and tolerance of intermediates to specific reaction conditions.

-

Strategy 1: Multi-step Synthesis via Friedel-Crafts Chemistry (Haworth-type Synthesis) : This classical and highly versatile route builds the tetralin core in a stepwise manner. It begins with the Friedel-Crafts acylation of toluene with succinic anhydride, followed by a series of reduction and cyclization steps. This method allows for greater control and variation in synthesizing substituted tetralin derivatives.

-

Strategy 2: Catalytic Hydrogenation of 2-Methylnaphthalene : This approach is a more direct and atom-economical method, involving the selective reduction of one aromatic ring of 2-methylnaphthalene. It is particularly well-suited for larger-scale production where the starting naphthalene derivative is readily available.

Strategy 1: Multi-step Synthesis via Friedel-Crafts Chemistry

This pathway constructs the 6-methyltetralin skeleton from acyclic precursors through a sequence of four key transformations.

physical and chemical properties of 6-Methyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectroscopic characterization of 6-Methyl-1,2,3,4-tetrahydronaphthalene. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Core Physical and Chemical Properties

This compound, also known as 6-methyltetralin, is a substituted derivative of tetralin. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ | [1][2] |

| Molar Mass | 146.229 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 0.9537 g/cm³ | [1] |

| Melting Point | -40 °C | [1] |

| Boiling Point | 225.87 °C (estimated) | [1] |

| Refractive Index | 1.5357 | [1] |

| CAS Number | 1680-51-9 | [2] |

Synthesis of this compound

A general method for the synthesis of this compound involves the catalytic hydrogenation of 2-methylnaphthalene. The following protocol is based on a general procedure for the hydrogenation of polycyclic aromatic hydrocarbons.[3]

Experimental Protocol: Synthesis

Objective: To synthesize this compound via the catalytic hydrogenation of 2-methylnaphthalene.

Materials:

-

2-methylnaphthalene

-

n-hexadecane (solvent)

-

Molybdenum hexacarbonyl (catalyst precursor)

-

Aluminum oxide (support)

-

Elemental sulfur

-

Hydrogen gas (high pressure)

-

20 mL steel autoclave

-

Centrifuge

Procedure:

-

Prepare a 10% solution of 2-methylnaphthalene in n-hexadecane.

-

Accurately weigh the 2-methylnaphthalene solution, molybdenum hexacarbonyl, and aluminum oxide and add them to an insert tube. A typical molar ratio of substrate to molybdenum would be in the range of 18.4:1 to 36.8:1.[3]

-

For in-situ sulfidation of the catalyst, add elemental sulfur (dissolved in n-hexadecane) to the mixture in an amount equivalent to 2.5 wt% of the feedstock.[3]

-

Place the insert tube into a 20 mL steel autoclave.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen to 2-5 MPa.[3]

-

Heat the autoclave to a temperature between 380°C and 400°C at a rate of 10°C/min, with strong stirring.[3]

-

Maintain the reaction conditions for a set period (e.g., 2 hours).[3]

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess hydrogen gas.

-

Separate the catalyst from the product mixture by centrifugation.

-

The resulting liquid contains this compound, which can be further purified by distillation.

Synthesis Workflow

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear in the downfield region (typically 6.8-7.2 ppm). The benzylic protons on the saturated ring will be deshielded and appear as multiplets around 2.7 ppm. The other aliphatic protons will be found further upfield as multiplets around 1.8 ppm. The methyl group protons will give a singlet at approximately 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. Aromatic carbons are expected in the 125-138 ppm range. The aliphatic carbons of the saturated ring will appear in the upfield region, typically between 23-30 ppm. The methyl carbon will have a characteristic chemical shift around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

-

C-H stretching (aromatic): Just above 3000 cm⁻¹

-

C-H stretching (aliphatic): Just below 3000 cm⁻¹

-

C=C stretching (aromatic): In the 1600-1450 cm⁻¹ region

-

C-H bending (aliphatic): Around 1450 cm⁻¹

The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will produce a molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern is expected to show a prominent peak at m/z = 131, corresponding to the loss of a methyl group ([M-15]⁺), which is a stable benzylic carbocation. Other fragments would result from the cleavage of the saturated ring. A reference mass spectrum is available on the NIST WebBook.[4]

Experimental Protocols for Physical Property Determination

The following are general protocols for the determination of key physical properties of liquid organic compounds.

Boiling Point Determination (Micro Method)

Objective: To determine the boiling point of a liquid sample using a micro method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Stirring apparatus (if using an oil bath)

Procedure:

-

Add a small amount of the liquid sample (a few mL) to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer.

-

Place the assembly in the Thiele tube or oil bath, ensuring the sample is below the level of the heating fluid.

-

Gently heat the apparatus. A stream of bubbles will emerge from the capillary tube.

-

When a steady stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Density Determination

Objective: To determine the density of a liquid sample.

Apparatus:

-

Pycnometer (specific gravity bottle) or digital density meter

-

Analytical balance

-

Constant temperature bath

Procedure (using a pycnometer):

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.

-

Remove the pycnometer, wipe it dry, and weigh it accurately.

-

Repeat the procedure with a reference liquid of known density (e.g., deionized water).

-

Calculate the density of the sample using the masses and the known density of the reference liquid.

Biological Activity and Signaling Pathways

Currently, there is no significant scientific literature available to suggest that this compound has any specific biological activity or is involved in any known signaling pathways. Its primary application appears to be as a chemical intermediate in organic synthesis.

Logical Relationship Diagram for Compound Characterization

References

An In-depth Technical Guide to 6-Methyl-1,2,3,4-tetrahydronaphthalene

This technical guide provides a comprehensive overview of 6-Methyl-1,2,3,4-tetrahydronaphthalene, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identifiers, physical properties, and a key synthesis protocol.

Core Chemical Identifiers

This compound is a substituted derivative of tetralin. Accurate identification is crucial for experimental and developmental purposes. The following table summarizes its primary identifiers.

| Identifier | Value | Source |

| CAS Number | 1680-51-9 | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-Methyltetralin, Naphthalene, 1,2,3,4-tetrahydro-6-methyl- | [3] |

| Molecular Formula | C₁₁H₁₄ | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| InChI | InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3 | [3] |

| InChIKey | IVIDJLLPQYHHLM-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=CC2=C(CCCC2)C=C1 |

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and development. The table below presents the key physicochemical data for this compound.

| Property | Value | Source |

| Melting Point | -40 °C | [1] |

| Boiling Point | 225.87 °C (estimate) | [1] |

| Density | 0.9537 g/cm³ | [1] |

| Refractive Index | 1.5357 | [1] |

Experimental Protocols

Synthesis of this compound from 2-Methylnaphthalene

A general procedure for the synthesis of this compound involves the catalytic hydrogenation of 2-methylnaphthalene.[2]

Materials:

-

2-Methylnaphthalene

-

n-Hexadecane (solvent)

-

Molybdenum hexacarbonyl (catalyst precursor)

-

Aluminum oxide (support)

-

Elemental sulfur

-

Hydrogen gas

-

20 mL steel autoclave

Procedure:

-

A 10% solution of the feedstock, containing 2-methylnaphthalene, is prepared in n-hexadecane.

-

The substrate, catalyst precursor (molybdenum hexacarbonyl), and support (aluminum oxide) are accurately weighed and placed in an insert tube.

-

Elemental sulfur, dissolved in n-hexadecane, is added to the mixture for in-situ sulfidation of the catalyst. The amount of sulfur is 2.5 wt% of the feedstock.

-

The insert tube is placed inside a 20 mL steel autoclave.

-

The autoclave is sealed and purged with hydrogen.

-

The reaction is carried out at a temperature of 400 °C and a hydrogen pressure of 15001.5 Torr (approximately 2 MPa) for 2 hours with strong stirring.

-

After the reaction, the autoclave is cooled to room temperature.

-

The catalyst is separated from the product mixture by centrifugation.

Yield: The reported yield for this process is 64.8%.[2]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-methylnaphthalene.

Caption: Workflow for the synthesis of this compound.

References

discovery and history of 6-Methyl-1,2,3,4-tetrahydronaphthalene

<-3b_22>## 6-Methyl-1,2,3,4-tetrahydronaphthalene: A Technical Overview of its Synthesis and Properties

Introduction

This compound, also known as 6-methyltetralin, is an alkyl-substituted derivative of tetralin.[1][2] As a bicyclic hydrocarbon, it consists of a benzene ring fused to a cyclohexane ring. This compound and its isomers are significant in various industrial and research applications, primarily for their role as intermediates in chemical synthesis and as components in fuel research. This technical guide provides a comprehensive overview of the , focusing on its synthesis, physicochemical properties, and key applications.

Historical Context and Discovery

The "discovery" of this compound is not attributed to a single event but rather emerged from the broader history of research into the hydrogenation of naphthalene and its derivatives. Early investigations into the catalytic hydrogenation of coal and aromatic hydrocarbons in the early 20th century laid the groundwork for the synthesis and characterization of compounds like tetralin and its alkylated forms. The development of synthetic routes, such as the Friedel-Crafts reaction and catalytic hydrogenation, allowed for the specific preparation and subsequent study of various isomers of methyltetralin.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H14 | [3] |

| Molecular Weight | 146.23 g/mol | [3][4] |

| CAS Number | 1680-51-9 | [3] |

| Melting Point | -40 °C | |

| Boiling Point | 225.87 °C (estimated) | |

| Density | 0.9537 g/cm³ | |

| Appearance | Colorless to light yellow liquid | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound, including infrared (IR) and mass spectrometry (MS) data, which are crucial for its identification and characterization in experimental settings.[1][5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The two primary methods are the catalytic hydrogenation of methylnaphthalene and the Friedel-Crafts acylation of a suitable aromatic precursor followed by reduction.

Catalytic Hydrogenation of 2-Methylnaphthalene

This method involves the partial hydrogenation of 2-methylnaphthalene. The selectivity of the reaction to yield the desired tetralin derivative over the fully hydrogenated decalin derivative is dependent on the choice of catalyst and reaction conditions.

Experimental Protocol:

-

Reactants: 2-methylnaphthalene, high-purity hydrogen gas.

-

Catalyst: Supported nickel catalysts are a cost-effective option, though precious metal catalysts like palladium or platinum are also used industrially.[6]

-

Apparatus: A high-pressure autoclave or a trickle-bed reactor.[6]

-

Procedure:

-

The 2-methylnaphthalene and the catalyst are placed in the reactor.

-

The reactor is sealed and purged with an inert gas before being pressurized with hydrogen.

-

The mixture is heated to the desired temperature (e.g., 180-200°C) with continuous stirring.[7]

-

Hydrogen pressure is maintained throughout the reaction as it is consumed.[7]

-

The reaction progress is monitored by observing the rate of hydrogen uptake.

-

Upon completion, the reactor is cooled, and the catalyst is separated from the product mixture by filtration.

-

The crude product is then purified by vacuum distillation to isolate this compound.

-

References

- 1. Naphthalene, 1,2,3,4-tetrahydro-6-methyl- [webbook.nist.gov]

- 2. This compound | 1680-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 001chemical.com [001chemical.com]

- 4. 6-Methyltetralin | C11H14 | CID 15514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naphthalene, 1,2,3,4-tetrahydro-6-methyl- [webbook.nist.gov]

- 6. "Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bif . . ." by Matthew J. Kline [digitalcommons.library.umaine.edu]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to 6-Methyl-1,2,3,4-tetrahydronaphthalene: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methyl-1,2,3,4-tetrahydronaphthalene, a substituted derivative of tetralin. This document details its chemical structure, stereochemical properties, physical and chemical data, and a plausible synthetic route.

Chemical Structure and Identification

This compound, also known as 6-methyltetralin, is an aromatic hydrocarbon.[1][2][3] Its structure consists of a benzene ring fused to a cyclohexane ring, with a methyl group substituted at the 6th position of the tetrahydronaphthalene core.

The chemical formula for this compound is C₁₁H₁₄, and it has a molecular weight of approximately 146.23 g/mol .[4][5] The structure is unambiguously defined by its IUPAC name: this compound.[5] It is registered under the CAS Number 1680-51-9.[1][4]

| Identifier | Value |

| IUPAC Name | This compound[5] |

| Common Name | 6-Methyltetralin[1] |

| CAS Number | 1680-51-9[1][4] |

| Molecular Formula | C₁₁H₁₄[4] |

| Molecular Weight | 146.23 g/mol [4][5] |

| InChI | InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3[1] |

| SMILES | CC1=CC2=C(CCCC2)C=C1[5] |

Stereochemistry

A critical aspect of any molecule intended for use in drug development is its stereochemistry. In the case of this compound, an analysis of its structure reveals the absence of any chiral centers. The carbon atoms in the saturated ring do not have four different substituents, and the molecule possesses a plane of symmetry. Therefore, This compound is an achiral molecule and does not exhibit stereoisomerism in the form of enantiomers or diastereomers.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Melting Point | -40 °C | [7] |

| Boiling Point | 229 °C | [7] |

| Density | 0.950 g/mL | [7] |

| Refractive Index | 1.533 | [7] |

Experimental Protocols: Synthesis

A plausible and commonly employed method for the synthesis of this compound involves a two-step process starting from toluene and succinic anhydride. This process includes a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction and subsequent intramolecular acylation and reduction.

Step 1: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

This initial step involves the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 3-(4-methylbenzoyl)propanoic acid.

Materials:

-

Toluene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (as solvent)

-

5% Hydrochloric acid

-

Sodium carbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of succinic anhydride in nitrobenzene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with constant stirring.

-

Toluene is then added dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 5°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured onto crushed ice and acidified with 5% hydrochloric acid.

-

The product is extracted with a suitable organic solvent. The organic layer is washed with sodium carbonate solution to remove unreacted acid, followed by a water wash.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-(4-methylbenzoyl)propanoic acid.

Step 2: Clemmensen Reduction of the Keto Acid

The keto acid is then reduced to 4-(4-methylphenyl)butanoic acid. The Clemmensen reduction is a suitable method for this transformation.

Materials:

-

3-(4-methylbenzoyl)propanoic acid

-

Zinc amalgam

-

Concentrated hydrochloric acid

-

Toluene

Procedure:

-

Zinc amalgam is prepared by adding zinc granules to a solution of mercuric chloride.

-

The amalgamated zinc, water, concentrated hydrochloric acid, and toluene are placed in a round-bottom flask fitted with a reflux condenser.

-

The 3-(4-methylbenzoyl)propanoic acid is added to the flask.

-

The mixture is heated under reflux for several hours. Additional portions of hydrochloric acid are added at regular intervals during the reflux period.

-

After the reaction is complete, the mixture is cooled, and the aqueous layer is separated and extracted with toluene.

-

The combined organic layers are washed with water, dried over a suitable drying agent, and the solvent is evaporated to give 4-(4-methylphenyl)butanoic acid.

Step 3: Intramolecular Acylation (Cyclization)

The resulting carboxylic acid is then cyclized to form 6-methyl-3,4-dihydronaphthalen-1(2H)-one using a strong acid catalyst.

Materials:

-

4-(4-methylphenyl)butanoic acid

-

Polyphosphoric acid (PPA) or concentrated sulfuric acid

Procedure:

-

4-(4-methylphenyl)butanoic acid is mixed with polyphosphoric acid.

-

The mixture is heated with stirring for a short period until the cyclization is complete.

-

The reaction mixture is then cooled and poured onto ice.

-

The solid product is collected by filtration, washed with water and a dilute solution of sodium bicarbonate, and then with water again until neutral.

-

The crude product is dried and can be purified by crystallization or chromatography.

Step 4: Wolff-Kishner or Clemmensen Reduction of the Tetralone

The final step is the reduction of the ketone to the corresponding alkane, yielding this compound.

Materials:

-

6-methyl-3,4-dihydronaphthalen-1(2H)-one

-

Hydrazine hydrate

-

Potassium hydroxide

-

Diethylene glycol

Procedure (Wolff-Kishner):

-

The tetralone, hydrazine hydrate, and diethylene glycol are placed in a flask fitted with a reflux condenser.

-

The mixture is heated to reflux for a period.

-

Potassium hydroxide is then added, and the condenser is replaced with a distillation head.

-

The temperature is raised to distill off water and excess hydrazine.

-

The mixture is then refluxed for several more hours to complete the reduction.

-

After cooling, the product is extracted with a suitable solvent (e.g., ether), washed with water, dried, and purified by distillation.

Logical Relationships and Workflows

To visualize the synthetic pathway described above, a logical workflow diagram is provided.

References

- 1. prepchem.com [prepchem.com]

- 2. scribd.com [scribd.com]

- 3. Naphthalene, 1,2,3,4-tetrahydro-6-methyl- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. CID 123293426 | C22H28 | CID 123293426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-METHYLTETRALINE synthesis - chemicalbook [chemicalbook.com]

Solubility of 6-Methyl-1,2,3,4-tetrahydronaphthalene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Methyl-1,2,3,4-tetrahydronaphthalene. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar molecules, such as the parent compound 1,2,3,4-tetrahydronaphthalene (tetralin) and other alkylated tetralins, to infer its solubility profile. Additionally, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is an alkylated derivative of tetralin. Its chemical structure, consisting of a partially hydrogenated naphthalene ring system with a methyl group, confers a predominantly non-polar and hydrophobic character. This structure is the primary determinant of its solubility behavior in various organic solvents. Understanding its solubility is crucial for a range of applications, including its use as a solvent, in chemical synthesis, and in the formulation of non-polar compounds.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be highly soluble in or miscible with a wide range of non-polar and weakly polar organic solvents. The parent compound, tetralin, is known to be miscible with many common organic solvents.[1] The addition of a methyl group is unlikely to significantly alter this behavior.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | Miscible | Similar non-polar nature. |

| Polar Aprotic | Acetone, Chloroform, Diethyl Ether | Miscible | Capable of dissolving non-polar compounds.[1][2] |

| Polar Protic | Ethanol, Methanol | Soluble to Miscible | While polar, the alkyl chains can interact favorably with the non-polar solute.[3] |

Note: The solubilities are predicted based on the properties of structurally similar compounds. Experimental verification is recommended for specific applications.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following section outlines a general method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials or test tubes with secure caps

-

Thermostatically controlled shaker or water bath

-

Spectrophotometer, gas chromatograph (GC), or high-performance liquid chromatograph (HPLC) for concentration analysis

-

Syringe filters (chemically compatible with the solvent)

Experimental Protocol: Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct undissolved phase ensures that the solution is saturated.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow for the complete separation of the excess solute from the saturated solution.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. To prevent contamination from the undissolved phase, a syringe filter can be used. Accurately dilute the collected sample with the same solvent to a concentration that falls within the analytical range of the chosen analytical method.

-

Concentration Analysis: Analyze the diluted sample using a pre-calibrated analytical technique (e.g., UV-Vis spectrophotometry, GC, or HPLC) to determine the concentration of this compound in the saturated solution.

-

Calculation of Solubility: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mol/L, or as a weight/weight percentage.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Workflow for determining the solubility of a liquid in an organic solvent.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of liquids in organic solvents increases with temperature.[3] For endothermic dissolution processes, increasing the temperature will favor solubility.

-

Polarity of the Solvent: As a non-polar molecule, this compound will exhibit higher solubility in solvents with lower polarity.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

References

A Technical Guide to the Safe Handling of 6-Methyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1,2,3,4-tetrahydronaphthalene, also known as 6-methyltetralin, is an alkylated aromatic hydrocarbon with the CAS number 1680-51-9.[1][2] Its molecular formula is C11H14 and it has a molecular weight of approximately 146.23 g/mol .[1][2] This compound serves as a valuable intermediate and building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Given its chemical properties and potential hazards, a thorough understanding of its safety and handling protocols is imperative for all personnel who may come into contact with it.

This guide provides comprehensive safety information, handling procedures, and emergency protocols specifically tailored for laboratory and research environments. The information herein is compiled from established safety data sheets and chemical databases to ensure the well-being of researchers and maintain a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute oral toxicity, skin irritation, and serious eye irritation.[2][3] It is crucial to recognize and respond to these hazards appropriately.

Based on notifications to the European Chemicals Agency (ECHA), the substance is consistently classified as harmful if swallowed and as a skin and eye irritant.[2][3] While not universally listed for the 6-methyl derivative, the parent compound, tetralin, is also classified as a combustible liquid, may be fatal if swallowed and enters airways (aspiration hazard), is suspected of causing cancer, and is toxic to aquatic life with long-lasting effects.[4][5] Prudent practice dictates handling this compound with the assumption that it may share these additional hazards.

Table 1: GHS Hazard Summary for this compound

| Category | Information | Reference(s) |

|---|---|---|

| GHS Pictogram |  |

[3] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H227: Combustible liquid. | [2][3] |

| Precautionary Statements | Prevention: P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P317: If skin irritation occurs: Get medical help.P337+P317: If eye irritation persists: Get medical help.P362+P364: Take off contaminated clothing and wash it before reuse.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |[2][3] |

Physical and Chemical Properties

Understanding the physicochemical properties of a substance is the first step in safe handling. This data is essential for designing experiments, establishing storage conditions, and planning emergency responses.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1680-51-9 | [1][2][6] |

| Molecular Formula | C11H14 | [1][2][6] |

| Molecular Weight | 146.23 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Boiling Point | 225.9 to 229.6 °C at 760 mmHg | [1][6] |

| Melting Point | -40 °C | [6][7] |

| Flash Point | 92.3 ± 7.3 °C | [1] |

| Density | 0.95 to 1.0 g/cm³ | [1][6][7] |

| Vapor Pressure | 0.1 ± 0.2 mmHg at 25°C | [1] |

| Refractive Index | 1.5357 to 1.540 |[1][6] |

Handling and Storage Procedures

General Handling Precautions

Safe handling relies on a combination of engineering controls, administrative controls, and personal protective equipment.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8] Use non-sparking tools and equipment designed to prevent electrostatic charge buildup.[8][9] Emergency eyewash stations and safety showers must be readily accessible.

-

Work Practices: Avoid contact with skin and eyes.[8] Do not breathe vapors or mists.[10] Wash hands and any exposed skin thoroughly after handling.[11] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[12] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[12]

-

Peroxide Formation: Like its parent compound tetralin, this substance may form explosive peroxides upon prolonged exposure to air and light.[11][12] It is recommended to test for the presence of peroxides before distillation or evaporation if the container has been open for an extended period (e.g., >1 year).

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[11][12][13]

-

Containers: Keep containers tightly closed and sealed in an upright position to prevent leakage.[4][6][11][13] Store under an inert atmosphere (e.g., nitrogen or argon) if possible, as the material can be air and light sensitive.

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, perchlorates, chromic anhydride), as vigorous or explosive reactions can occur.[10][12][14]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.[15][16] Selections should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale & Reference(s) |

|---|---|---|

| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors causing serious eye irritation (H319).[4][8][12] |

| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and replaced if damaged.[4][8]Clothing: A chemically resistant lab coat or coveralls. An apron may be required for splash risks.[4][15] | Prevents skin contact that can cause irritation (H315) and potential systemic effects.[8][12] |

| Respiratory Protection | Not typically required if work is conducted in a functional chemical fume hood. If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][10] | Protects against inhalation of vapors, which can cause respiratory tract irritation and potential central nervous system effects.[12][14] |

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.[16]

-

Inhalation: Move the victim to fresh air immediately.[8][13] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][13]

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[8][13] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[8][11][13] Seek medical attention if irritation develops or persists.[12]

-

Eye Contact: Immediately flush eyes with plenty of clean, running water for at least 15 minutes, holding the eyelids open.[8][11][13] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting.[8][13] If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[13] Never give anything by mouth to an unconscious person.[8][13] Call a physician or poison control center immediately.[8] Aspiration of the material into the lungs can cause chemical pneumonitis, which can be fatal.[12][14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[8][9][12] A water spray can be used to cool fire-exposed containers.[9][12]

-

Specific Hazards: The substance is a combustible liquid.[11] Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Heating may cause containers to rupture violently.[12] Combustion produces toxic fumes, including carbon monoxide and carbon dioxide.[10][12]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[10][12]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area.[8] Remove all sources of ignition.[8][12] Ensure adequate ventilation. Wear appropriate PPE as described in Section 5.0. Avoid breathing vapors and contacting the liquid.[12]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[8][9]

-

Containment and Cleaning: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[12][13] Place the absorbed material into a suitable, labeled container for disposal.[12] For large spills, contain the spill with a dike and collect the liquid for disposal.[10]

Experimental Protocol: General Procedure for Handling Liquid Reagents in a Research Laboratory

This protocol provides a standardized methodology for safely handling this compound and other hazardous liquid reagents.

-

Pre-Experiment Preparation 1.1. Risk Assessment: Conduct a formal risk assessment for the planned experiment, identifying all potential hazards associated with the reagents, equipment, and procedures. 1.2. SDS Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound and all other chemicals to be used. 1.3. PPE Inspection: Assemble all required PPE (safety goggles, lab coat, appropriate gloves). Inspect each item for defects (e.g., cracks in goggles, holes in gloves) and replace as necessary. 1.4. Work Area Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Confirm that a spill kit and fire extinguisher are nearby and accessible.

-

Reagent Handling and Dispensing 2.1. Location: Perform all transfers and manipulations of the liquid inside the chemical fume hood. 2.2. Grounding: If transferring large quantities (>1L), ensure containers are electrically bonded and grounded to prevent static discharge.[9] 2.3. Dispensing: Use appropriate tools such as a glass pipette with a bulb or a syringe to transfer the required volume. Avoid pouring directly from large containers to small ones to minimize splashing. 2.4. Container Management: Open the reagent container only when ready to dispense and securely seal it immediately afterward. Never leave a container of a volatile or hazardous liquid open.

-

Post-Handling Procedures 3.1. Container Storage: Immediately return the sealed reagent container to its designated storage location as described in Section 4.2. 3.2. Waste Management: Dispose of any contaminated materials (e.g., pipette tips, wipes, gloves) into a designated, clearly labeled hazardous waste container. Do not mix incompatible waste streams. 3.3. Decontamination: Wipe down the work surface within the fume hood and any contaminated equipment with an appropriate solvent or cleaning agent.

-

Personal Decontamination 4.1. PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat, then goggles). 4.2. Hand Washing: Wash hands thoroughly with soap and water for at least 20 seconds after removing gloves and before leaving the laboratory.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

-

Procedure: Collect waste material in a suitable, sealed, and properly labeled container.[8][12]

-

Regulations: Dispose of the waste through a licensed and approved waste disposal contractor, in accordance with all applicable federal, state, and local environmental regulations.[11] Do not dispose of it into the sewer system or the general environment.[8][9]

Toxicological Information

-

Acute Effects: The primary acute health effects are harm if swallowed (oral toxicity), skin irritation, and serious eye irritation.[2][3] Inhalation of high concentrations of vapors may cause irritation to the respiratory tract and central nervous system effects such as dizziness, headache, and nausea.[12][14]

-

Aspiration Hazard: If the liquid is swallowed, aspiration into the lungs may occur, leading to chemical pneumonitis, which can be a serious medical emergency.[12][14][17]

-

Chronic Effects: Repeated or prolonged skin contact may lead to dermatitis.[14] The parent compound, tetralin, is suspected of causing cancer, and this substance should be handled with appropriate caution.[5]

References

- 1. 6-METHYLTETRALIN | CAS#:1680-51-9 | Chemsrc [chemsrc.com]

- 2. 6-Methyltetralin | C11H14 | CID 15514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methyltetralin | C11H14 | CID 15514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. 6-METHYLTETRALINE CAS#: 1680-51-9 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [chemicalsafety.ilo.org]

- 15. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 16. trihydro.com [trihydro.com]

- 17. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 6-Methyl-1,2,3,4-tetrahydronaphthalene: Commercial Availability, Synthesis, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1,2,3,4-tetrahydronaphthalene, also known as 6-methyltetralin, is a substituted derivative of tetralin that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its commercial availability, detailed synthesis methodologies, and an exploration of its current and potential applications in drug development. While direct pharmacological data on this compound is limited, the broader class of tetralin derivatives has demonstrated a wide array of biological activities, suggesting potential avenues for future research. This document aims to be a foundational resource for professionals engaged in medicinal chemistry and drug discovery.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered at different purity levels, catering to the diverse needs of research and development laboratories. The compound's identity is confirmed by its CAS Number: 1680-51-9.[1][2][3][4][5][6]

For ease of comparison, the following table summarizes the availability of this compound from prominent suppliers. Please note that pricing and stock levels are subject to change and should be verified on the respective supplier's website.

| Supplier | Product Number | Purity | Available Quantities |

| TCI Chemicals | M3863 | >95.0% (GC) | 250MG |

| 001CHEMICAL | NO10746 | NLT 98% | Bulk Quote Request |

| Chem-Impex | 26732 | --- | --- |

| ChemBK | --- | --- | Request for quotation |

| PubChem | CID 15514 | --- | Supplier lists available |

Table 1: Commercial Suppliers of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ | [2][4][5] |

| Molecular Weight | 146.23 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 225.87 °C (estimate) | [4][6] |

| Melting Point | -40 °C | [4][6] |

| Density | 0.9537 g/cm³ | [4][6] |

| Refractive Index | 1.5357 | [4] |

| CAS Number | 1680-51-9 | [1][2][3][4][5][6] |

Table 2: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common and industrially relevant method is the catalytic hydrogenation of 2-methylnaphthalene.[7] Alternative laboratory-scale syntheses may involve a Friedel-Crafts acylation followed by a Clemmensen reduction.

Catalytic Hydrogenation of 2-Methylnaphthalene

This method involves the reduction of the aromatic ring system of 2-methylnaphthalene in the presence of a catalyst and hydrogen gas.

Experimental Protocol:

Materials:

-

2-Methylnaphthalene

-

n-Hexadecane (solvent)

-

Molybdenum hexacarbonyl (catalyst precursor)

-

Aluminum oxide (support)

-

Elemental sulfur

-

Hydrogen gas

-

20 mL steel autoclave

Procedure: [7]

-

Prepare a 10% (w/w) solution of 2-methylnaphthalene in n-hexadecane.

-

Accurately weigh the 2-methylnaphthalene solution, molybdenum hexacarbonyl, and aluminum oxide and place them into an insert tube for the autoclave.

-

For in-situ sulfidation of the catalyst, add elemental sulfur (2.5 wt% of the feedstock) dissolved in n-hexadecane.

-

Place the insert tube into a 20 mL steel autoclave.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the autoclave with hydrogen to 2-5 MPa.

-

Heat the autoclave to 380-400 °C with strong stirring, at a heating rate of 10 °C/min.

-

Maintain the reaction conditions for 2 hours.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the hydrogen gas.

-

Separate the catalyst from the product mixture by centrifugation.

-

The resulting product mixture contains this compound and other isomers. Further purification by distillation or chromatography may be required to isolate the desired product.

Workflow Diagram:

References

- 1. Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 001chemical.com [001chemical.com]

- 3. 6-Methyltetralin | C11H14 | CID 15514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Naphthalene, 1,2,3,4-tetrahydro-6-methyl- [webbook.nist.gov]

- 6. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]

- 7. "Hydrogenation of 2-methylnaphthalene in a Trickle Bed Reactor Over Bif . . ." by Matthew J. Kline [digitalcommons.library.umaine.edu]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 6-Methyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and expected outcomes of electrophilic substitution reactions on 6-methyl-1,2,3,4-tetrahydronaphthalene. Due to the specificity of this substrate, publicly available quantitative data is limited. Therefore, this guide combines established principles of electrophilic aromatic substitution with detailed experimental protocols adapted from reactions on structurally similar molecules.

Introduction to Electrophilic Aromatic Substitution on this compound

This compound, also known as 6-methyltetralin, is an aromatic hydrocarbon with a benzene ring fused to a cyclohexane ring, and a methyl group attached to the aromatic portion. The saturated ring and the methyl group are both electron-donating groups, which activate the aromatic ring towards electrophilic attack.

The directing effects of these substituents are crucial in determining the regioselectivity of the reactions. The fused aliphatic ring can be considered an alkyl substituent, which, along with the methyl group, directs incoming electrophiles to the ortho and para positions. In the case of 6-methyltetralin, the key positions on the aromatic ring are C5, C7, and C8.

Based on the principles of electrophilic aromatic substitution, the directing effects can be summarized as follows:

-

The fused ring (an alkyl substituent): Directs ortho (C5 and C8) and para (C7).

-

The methyl group at C6: Directs ortho (C5 and C7) and para (no para position available).

Considering the combined directing effects, electrophilic substitution is expected to predominantly occur at positions C5 and C7 . Steric hindrance from the fused ring might influence the ratio of the C5 (ortho, ortho) to C7 (ortho, para) substituted products.

Key Electrophilic Substitution Reactions

This section details the primary electrophilic substitution reactions of this compound, including nitration, halogenation, Friedel-Crafts acylation, and sulfonation.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.

Expected Products and Regioselectivity:

The nitration of 6-methyltetralin is expected to yield a mixture of 5-nitro-6-methyl-1,2,3,4-tetrahydronaphthalene and 7-nitro-6-methyl-1,2,3,4-tetrahydronaphthalene.

| Product | Position of Substitution | Expected Regioselectivity |

| 5-Nitro-6-methyl-1,2,3,4-tetrahydronaphthalene | C5 | Major Isomer |

| 7-Nitro-6-methyl-1,2,3,4-tetrahydronaphthalene | C7 | Major Isomer |

| 8-Nitro-6-methyl-1,2,3,4-tetrahydronaphthalene | C8 | Minor Isomer |

Experimental Protocol (Adapted from the Nitration of Methyl Benzoate):

-

Preparation of the Substrate Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add this compound to concentrated sulfuric acid. Maintain the temperature below 10°C.

-

Preparation of the Nitrating Mixture: In a separate vessel, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Reaction: Slowly add the nitrating mixture dropwise to the solution of 6-methyltetralin in sulfuric acid. The temperature of the reaction mixture should be maintained between 0 and 10°C throughout the addition.

-

Quenching: After the addition is complete, stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes). Then, pour the mixture slowly onto crushed ice with stirring.

-

Work-up: The precipitated product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Halogenation (Bromination)

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. Bromination is typically carried out using bromine in the presence of a Lewis acid catalyst, such as FeBr₃.

Expected Products and Regioselectivity:

The bromination of 6-methyltetralin is expected to yield primarily 5-bromo- and 7-bromo-6-methyl-1,2,3,4-tetrahydronaphthalene.

| Product | Position of Substitution | Expected Regioselectivity |

| 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalene | C5 | Major Isomer |

| 7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalene | C7 | Major Isomer |

| 8-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalene | C8 | Minor Isomer |

Experimental Protocol (Adapted from the Bromination of 1-Oxo-1,2,3,4-tetrahydronaphthalene derivatives): [1]

-

Reaction Setup: Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light.

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Quenching: After the addition is complete, stir the mixture for a period (e.g., 1-2 hours) until the evolution of hydrogen bromide gas ceases. Then, wash the reaction mixture with water, followed by a dilute solution of sodium thiosulfate to remove excess bromine, and finally with water again.

-

Work-up: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as AlCl₃.

Expected Products and Regioselectivity:

The acylation of 6-methyltetralin is expected to favor substitution at the less sterically hindered C7 position.

| Product | Position of Substitution | Expected Regioselectivity |

| 1-(7-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (7-acetyl) | C7 | Major Isomer |

| 1-(6-Methyl-5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-one (5-acetyl) | C5 | Minor Isomer |

Experimental Protocol (Adapted from General Friedel-Crafts Acylation Procedures): [2]

-

Complex Formation: In a flask equipped with a reflux condenser and a gas trap, suspend anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or nitrobenzene). Cool the suspension in an ice bath.

-

Acyl Halide Addition: Slowly add the acyl chloride (e.g., acetyl chloride) to the AlCl₃ suspension with stirring.

-

Substrate Addition: To this mixture, add a solution of this compound in the same solvent dropwise, maintaining a low temperature.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified period (e.g., 1-3 hours).

-

Quenching: Cool the reaction mixture and pour it cautiously onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Work-up: Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and again with water. Dry the organic layer over an anhydrous drying agent.

-

Purification: Remove the solvent by distillation, and purify the resulting ketone by vacuum distillation or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring, typically using fuming sulfuric acid (oleum) or concentrated sulfuric acid.

Expected Products and Regioselectivity:

The sulfonation of 6-methyltetralin is expected to yield a mixture of sulfonic acids, with the distribution being temperature-dependent. At lower temperatures, the kinetically controlled product (C5-sulfonic acid) may be favored, while at higher temperatures, the thermodynamically more stable product (C7-sulfonic acid) is likely to predominate.

| Product | Position of Substitution | Expected Regioselectivity |

| This compound-5-sulfonic acid | C5 | Kinetically favored |

| This compound-7-sulfonic acid | C7 | Thermodynamically favored |

Experimental Protocol (Adapted from the Sulfonation of Naphthalene):

-

Reaction: Carefully add this compound to concentrated sulfuric acid or fuming sulfuric acid at a controlled temperature. For kinetic control, a lower temperature (e.g., 0-20°C) is used. For thermodynamic control, a higher temperature (e.g., 100-120°C) is employed.

-

Heating: Stir the mixture at the chosen temperature for several hours.

-

Quenching: Cool the reaction mixture and pour it into a large volume of cold water or onto ice.

-

Isolation: The sulfonic acid may precipitate upon cooling or can be isolated as its salt (e.g., sodium salt) by neutralizing the acidic solution with a base like sodium hydroxide or sodium chloride.

-

Purification: The product can be purified by recrystallization of the sulfonic acid or its salt.

Visualizing Reaction Mechanisms

The following diagrams, generated using Graphviz, illustrate the general mechanisms for the electrophilic aromatic substitution reactions discussed.

References

Methodological & Application

Application Notes and Protocols for 6-Methyl-1,2,3,4-tetrahydronaphthalene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6-Methyl-1,2,3,4-tetrahydronaphthalene in various organic synthesis applications. This versatile building block serves as a key intermediate in the construction of complex molecular architectures, finding utility in the synthesis of pharmaceutical agents and other functional organic molecules.

Synthesis of this compound

This compound can be efficiently synthesized via the selective catalytic hydrogenation of 2-methylnaphthalene. This transformation is crucial for accessing the tetralin core, which is a common motif in medicinal chemistry.

Experimental Protocol: Selective Hydrogenation of 2-Methylnaphthalene

This protocol describes the selective hydrogenation of one of the aromatic rings of 2-methylnaphthalene to yield this compound.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Methylnaphthalene (2-MN)

-

NiO/Al2O3-370R catalyst (20 wt.% Ni)

-

High-pressure autoclave reactor

Procedure:

-

The NiO/Al2O3 catalyst is reduced at 370°C to generate the active NiO/Al2O3-370R catalyst.

-

In a high-pressure autoclave, charge the reactor with 2-methylnaphthalene and the NiO/Al2O3-370R catalyst.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the reactor to 4 MPa with hydrogen.

-

Heat the reaction mixture to 340°C with stirring.

-

Maintain the reaction at this temperature and pressure for 8 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

The crude product is collected and purified by distillation.

Quantitative Data:

| Reactant | Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion of 2-MN (%) | Yield of 6-MT (%) | Reference |

| 2-Methylnaphthalene | NiO/Al2O3-370R | 340 | 4 | 8 | 90.8 | 59.7 | [1] |

Functionalization of this compound

The aromatic ring of this compound can be further functionalized through various electrophilic aromatic substitution reactions, providing access to a wide range of derivatives.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method to introduce an acyl group onto the aromatic ring, typically at the position para to the activating methyl group. This reaction provides a key intermediate, an aryl ketone, which can be further elaborated.

This protocol is adapted from a general procedure for the Friedel-Crafts acylation of similar tetralin derivatives.

Reaction Scheme:

Caption: Friedel-Crafts Acylation of this compound.

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension to 0°C in an ice-water bath.

-

Add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the suspension over 10 minutes.

-

Following the addition of acetyl chloride, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data (Expected):

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| This compound | Acetyl chloride, Anhydrous AlCl3 | DCM | 0 to RT | 2-3 | 70-85 |

Nitration

Nitration introduces a nitro group onto the aromatic ring, a versatile functional group that can be reduced to an amine or used in other transformations.

This is a representative protocol based on standard nitration procedures for aromatic compounds.

Reaction Scheme:

Caption: Nitration of this compound.

Materials:

-

This compound

-

Concentrated nitric acid (HNO3)

-

Concentrated sulfuric acid (H2SO4)

-

Ice

Procedure:

-

In a flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with stirring, maintaining the temperature below 10°C.

-

In a separate flask, dissolve this compound in a minimal amount of a suitable inert solvent (e.g., dichloromethane) and cool to 0°C.

-

Slowly add the nitrating mixture (HNO3/H2SO4) to the solution of the tetralin derivative with vigorous stirring, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring at 0-5°C for 30-60 minutes.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data (Expected):

| Reactant | Reagents | Temperature (°C) | Time (min) | Expected Yield (%) |

| This compound | HNO3, H2SO4 | 0-10 | 30-60 | 60-80 |

Oxidation to a Tetralone

The benzylic position of the tetralin ring system can be oxidized to a ketone (a tetralone), which is a key intermediate in the synthesis of many biologically active molecules.

Experimental Protocol: Oxidation of this compound

This protocol utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for a regioselective oxidation.

Reaction Scheme:

Caption: Oxidation of this compound to a tetralone.

Materials:

-

This compound

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Aqueous acetic acid

Procedure:

-

Dissolve this compound (1.0 equivalent) in aqueous acetic acid.

-

Add DDQ (2.2 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting tetralone by column chromatography.

Quantitative Data:

| Reactant | Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Tetrahydronaphthalenes (general) | DDQ | Aqueous acetic acid | Reflux | 2 | 90-98 |

Application in Pharmaceutical Synthesis

The derivatives of this compound are valuable intermediates in drug development. For instance, the tetralone core is a key structural feature in sertraline, an antidepressant. While sertraline itself has a different substitution pattern, a similar synthetic strategy can be envisioned for analogues starting from this compound.

Illustrative Synthetic Pathway to a Sertraline Analogue

The following workflow illustrates a potential synthetic route to an N-methyl-4-(7-methyl-3,4-dihydronaphthalen-1-yl)amine derivative, an analogue of sertraline.

Caption: Potential synthetic workflow to a sertraline analogue.

This pathway highlights the strategic importance of this compound as a starting material. The initial oxidation to the corresponding tetralone provides a key carbonyl group for the subsequent introduction of the amine functionality via reductive amination, a common strategy in the synthesis of many pharmaceutical agents. The development of selective and efficient methods for these transformations is a critical aspect of modern drug discovery and development.

References

Application Notes and Protocols: 6-Methyl-1,2,3,4-tetrahydronaphthalene Derivatives in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 6-methyl-1,2,3,4-tetrahydronaphthalene is not a widely documented starting material for the synthesis of major commercial pharmaceuticals, its structural motif is a recurring feature in medicinal chemistry. The tetralin scaffold, a hybrid of aromatic and alicyclic rings, serves as a valuable pharmacophore. Derivatives of this compound, particularly those accessed through its acylated intermediate, 6-acetyltetralin, have demonstrated significant potential in preclinical studies, exhibiting a range of biological activities. This document provides an overview of the synthesis and biological evaluation of these derivatives, with a focus on their anticancer properties. Detailed experimental protocols for the synthesis of key intermediates and final compounds are provided, along with a summary of their biological activities and a visualization of a relevant signaling pathway.

I. Synthesis of Key Intermediate: 6-Acetyltetralin

The gateway to a diverse range of biologically active molecules based on the this compound scaffold is the formation of 6-acetyltetralin. This is typically achieved through a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation of this compound

Objective: To synthesize 6-acetyl-1,2,3,4-tetrahydronaphthalene.

Materials:

-

This compound

-

Acetic anhydride or Acetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.

-

Acylating Agent Addition: Slowly add acetic anhydride (or acetyl chloride) dropwise from the dropping funnel to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 6-acetyl-1,2,3,4-tetrahydronaphthalene.[1]

Expected Outcome: A pale yellow oil or low-melting solid.

II. Synthesis of Biologically Active Derivatives from 6-Acetyltetralin

6-Acetyltetralin is a versatile intermediate for the synthesis of various heterocyclic derivatives with potential therapeutic applications.

A. Synthesis of Tetralin-6-yl-pyrazoline Derivatives

Pyrazoline-containing compounds are known to exhibit a wide range of biological activities. The synthesis of tetralin-6-yl-pyrazoline derivatives begins with a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine.

Step 1: Synthesis of the Chalcone Intermediate

-

Reaction Setup: In a suitable flask, dissolve 6-acetyltetralin and 2,6-difluorobenzaldehyde in ethanol.

-

Base Addition: Add an aqueous solution of sodium hydroxide (10%) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent to obtain the pure chalcone.[2][3]

Step 2: Synthesis of the Pyrazoline

-

Reaction Setup: Dissolve the chalcone intermediate from Step 1 in glacial acetic acid.

-

Hydrazine Addition: Add hydrazine hydrate to the solution.

-

Reaction: Reflux the mixture for several hours.

-

Isolation: After cooling, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyrazoline derivative.[2][4]

B. Synthesis of Thiazoline-Tetralin Derivatives

Thiazoline-containing scaffolds are also of significant interest in medicinal chemistry due to their diverse pharmacological properties.

This synthesis involves a multi-step process starting from 5,6,7,8-tetrahydronaphthalen-2-ol.

Step 1: Synthesis of Ethyl 2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetate

-

React 5,6,7,8-tetrahydronaphthalen-2-ol with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone.

-